2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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Overview
Description
2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is Shikimate dehydrogenase (Mt SD) . This enzyme is essential for the biosynthesis of the chorismate end product , making it a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Mt SD, inhibiting its function . The inhibition of Mt SD disrupts the biosynthesis of chorismate, affecting the metabolic processes that rely on this end product .
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. By inhibiting Mt SD, the compound disrupts this pathway, leading to downstream effects on the synthesis of these essential biomolecules .
Result of Action
The result of the compound’s action is the inhibition of Mt SD, leading to a disruption in the biosynthesis of chorismate . This disruption can have significant molecular and cellular effects, given the role of chorismate in the synthesis of aromatic amino acids and other aromatic compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that this compound may play a role in the regulation of metabolic pathways involving chorismate.
Cellular Effects
The cellular effects of this compound are primarily manifested through its impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit cytotoxic activities against certain types of cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory effect on shikimate dehydrogenase, for instance, suggests that it may interfere with the enzyme’s function, thereby altering the metabolic pathways that the enzyme is involved in .
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of the chorismate end product . It interacts with enzymes such as shikimate dehydrogenase, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline include other triazolothiadiazole derivatives such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-6-2-3-7(4-8(6)11)9-14-15-5-12-13-10(15)16-9/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXRYQGBOVPKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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